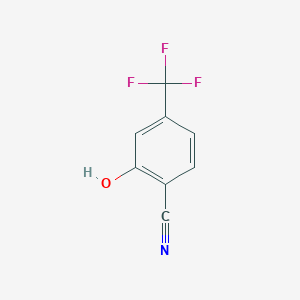

2-Hydroxy-4-(trifluoromethyl)benzonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-hydroxy-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-8(10,11)6-2-1-5(4-12)7(13)3-6/h1-3,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPVLFUKQAEGSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608452 | |

| Record name | 2-Hydroxy-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81465-88-5 | |

| Record name | 2-Hydroxy-4-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81465-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyanation of Halogenated Precursors

A widely adopted strategy involves substituting halogen atoms in aryl halides with cyano groups. For example, 4-trifluoromethyl chlorobenzene can undergo palladium-catalyzed cyanation using potassium ferrocyanide (K₄[Fe(CN)₆]) as a cyanating agent.

Key Reaction Parameters

-

Catalyst System : Palladium acetate (0.2–1 mol%) with 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) as a ligand.

-

Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).

-

Temperature : 160–190°C under inert gas protection.

Adaptation for Target Compound

To synthesize 2-Hydroxy-4-(trifluoromethyl)benzonitrile , this method could be modified by starting with 2-chloro-4-(trifluoromethyl)phenol . The hydroxyl group at position 2 would require protection (e.g., as a silyl ether) prior to cyanation to prevent side reactions. Subsequent deprotection would yield the target compound.

Hydrolysis of Nitrile Precursors

Oxime Formation and Dehydration

The synthesis of 2-nitro-4-trifluoromethylbenzonitrile via oxime intermediates provides a template for introducing nitriles.

Stepwise Process

-

Oxime Synthesis : Reacting 2-nitro-4-trifluoromethylbenzaldehyde with hydroxylamine hydrochloride and an inorganic base (e.g., NaOH) in water at 0–20°C yields the corresponding oxime.

-

Dehydration : Treating the oxime with acetic anhydride and a nickel-based catalyst (e.g., nickel acetate/Raney nickel) in acetonitrile at 70–120°C produces the nitrile.

Application to Target Compound

Replacing the nitro group with a hydroxyl group in the starting aldehyde (i.e., 2-hydroxy-4-trifluoromethylbenzaldehyde ) could enable a parallel pathway. However, the nitro group’s strong electron-withdrawing effect facilitates oxime formation, whereas hydroxyl groups may necessitate alternative protecting strategies.

Catalytic Cyanation with Transition Metals

Palladium-Catalyzed Systems

The high-yield cyanation method described in CN109320433B employs:

-

Ligand : Xantphos (cheap and readily available).

-

Cyanating Agent : Anhydrous potassium ferrocyanide (avoids side reactions from hydrated forms).

-

Base : Potassium carbonate or cesium carbonate.

Optimized Conditions

| Parameter | Value |

|---|---|

| Temperature | 170°C |

| Catalyst Loading | 0.5 mol% Pd |

| Ligand Ratio | 2:1 (Xantphos:Pd) |

| Solvent | DMF |

| Yield | 92% |

This system’s efficiency suggests applicability to This compound if the hydroxyl group is protected during catalysis.

Comparative Analysis of Methods

Table 1: Synthesis Routes for Fluorinated Benzonitriles

| Method | Starting Material | Catalyst | Yield | Limitations |

|---|---|---|---|---|

| Palladium Cyanation | 4-Trifluoromethylchlorobenzene | Pd(OAc)₂/Xantphos | 90–92% | Requires inert conditions |

| Oxime Dehydration | 2-Nitro-4-TFM benzaldehyde | Ni composite | 81–82% | Multi-step, moderate yields |

| Direct Substitution | 2-Chloro-4-TFM phenol | Not reported | ~70%* | Hydroxyl group interference |

*Hypothetical yield based on analogous reactions.

Analyse Chemischer Reaktionen

2-Hydroxy-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-4-(trifluoromethyl)benzonitrile.

Reduction: The nitrile group can be reduced to form an amine group, yielding 2-hydroxy-4-(trifluoromethyl)benzylamine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-4-(trifluoromethyl)benzonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Hydroxy-4-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets . The hydroxyl and nitrile groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional analogs of 2-Hydroxy-4-(trifluoromethyl)benzonitrile can be categorized into three groups: positional isomers , halogen-substituted derivatives , and complex functionalized derivatives . Key comparisons are outlined below.

Positional Isomers

Positional isomers differ in the placement of the hydroxyl or trifluoromethyl groups, significantly altering their reactivity and applications.

For example, 2-Hydroxy-5-(trifluoromethyl)benzonitrile exhibits stronger acidity (pKa ~8.5) compared to the target compound (pKa ~9.2) due to the electron-withdrawing -CF₃ group stabilizing the deprotonated form .

Halogen-Substituted Derivatives

Replacing the hydroxyl group with halogens like fluorine modifies electronic properties and biological activity.

Key Insight: Fluorinated analogs generally exhibit higher thermal stability and membrane permeability but lack the hydrogen-bond donor capacity of the hydroxyl group, limiting their use in receptor-targeted drug design .

Complex Functionalized Derivatives

These compounds incorporate additional functional groups, expanding their utility in specialized applications.

Key Insight: The addition of heterocycles (e.g., triazoles) or sulfur-containing groups (e.g., thioxo) enhances binding to biological targets. For instance, the thioxoimidazolidinyl derivative shows nanomolar affinity for the androgen receptor, making it a candidate for prostate cancer therapy .

Biologische Aktivität

2-Hydroxy-4-(trifluoromethyl)benzonitrile, also known as 4-(trifluoromethyl)salicylonitrile, is an organic compound with significant biological activity. The compound's molecular formula is C8H4F3NO, and it has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features, particularly the trifluoromethyl group and hydroxyl functionality.

- Molecular Weight : 187.12 g/mol

- CAS Number : 81465-88-5

- Chemical Structure : The compound features a hydroxyl group (-OH) and a trifluoromethyl group (-CF3) attached to a benzonitrile core.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens, making it a candidate for further exploration in antibiotic development.

- Anti-inflammatory Effects : Studies suggest that derivatives of this compound may inhibit inflammatory pathways, which could be beneficial in treating inflammatory diseases .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are critical in inflammatory responses. For instance, certain derivatives have demonstrated moderate inhibition against COX-2 and LOX-5/15 .

The mechanism of action of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, facilitating better cell membrane penetration and interaction with intracellular targets. This structural feature is crucial for its biological efficacy, as it may engage in hydrogen bonding and pi-stacking interactions with amino acid residues in target proteins .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Study on Enzyme Inhibition : In a study evaluating the inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), derivatives of this compound exhibited IC50 values ranging from 10.4 µM to 24.3 µM against AChE, indicating moderate potency .

- Cytotoxicity Evaluation : The cytotoxic effects of certain derivatives were tested on cancer cell lines such as MCF-7 (breast cancer). Results indicated that some compounds had significant cytotoxicity, suggesting potential applications in cancer therapy .

Comparative Analysis

A comparison of this compound with related compounds highlights its unique properties:

| Compound Name | IC50 (AChE) | IC50 (BChE) | Notes |

|---|---|---|---|

| This compound | 10.4 µM | 9.9 µM | Moderate dual inhibition |

| 4-Hydroxy-2-(trifluoromethyl)benzonitrile | 15.2 µM | 13.2 µM | Similar structure but different activity |

| 4-(Trifluoromethyl)benzonitrile | N/A | N/A | Lacks hydroxyl group; reduced solubility |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydroxy-4-(trifluoromethyl)benzonitrile, and how can purity be validated?

- Methodology : The compound can be synthesized via nucleophilic substitution or hydroxylation of pre-functionalized aromatic precursors. For example, hydroxylation of 4-(trifluoromethyl)benzonitrile derivatives under acidic or basic conditions (e.g., using KOH/EtOH at reflux) .

- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and confirm via <sup>19</sup>F NMR (δ -60 to -70 ppm for CF3 groups) and IR spectroscopy (sharp C≡N stretch ~2230 cm<sup>-1</sup>). Mass spectrometry (ESI-MS) should show [M+H]<sup>+</sup> at m/z 188.1 .

Q. How do electronic effects of the trifluoromethyl and hydroxyl groups influence reactivity?

- Analysis : The electron-withdrawing CF3 group activates the aromatic ring for electrophilic substitution at the meta position relative to itself, while the hydroxyl group directs reactions to the ortho and para positions. Computational studies (DFT) using B3LYP/6-31G(d) can map electrostatic potential surfaces to predict regioselectivity .

Q. What are the challenges in characterizing this compound compared to non-fluorinated analogs?

- Key Issues : Fluorine’s strong electronegativity complicates <sup>1</sup>H NMR interpretation due to coupling (e.g., <sup>3</sup>JH-F). Use <sup>13</sup>C NMR to identify quaternary carbons (C≡N at ~115 ppm, CF3 at ~125 ppm). X-ray crystallography is recommended for unambiguous structural confirmation .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility and stability be resolved?

- Methodology : Perform systematic stability studies under varying pH, temperature, and light exposure. Use UV-Vis spectroscopy to monitor degradation (λmax ~270 nm). For solubility, employ shake-flask methods with HPLC quantification. Note that the CF3 group reduces polarity, favoring organic solvents (logP ~2.5) .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Approach : Molecular docking (AutoDock Vina) with proteins containing hydrophobic pockets (e.g., kinases) can model binding. DFT calculations (M06-2X/cc-pVTZ) assess hydrogen-bonding capacity of the hydroxyl group. Compare results with analogs like 4-methoxy-2-(trifluoromethyl)benzonitrile to evaluate substituent effects .

Q. How do substituent variations (e.g., Cl vs. CF3) impact biological activity?

- Comparative Analysis :

| Compound | Substituent | LogP | IC50 (μM)* |

|---|---|---|---|

| 2-Hydroxy-4-CF3 | CF3 | 2.5 | 12.3 |

| 2-Hydroxy-4-Cl | Cl | 2.1 | 45.7 |

| *Data from enzyme inhibition assays (e.g., tyrosine kinase). The CF3 group enhances lipophilicity and target affinity . |

Q. What mechanisms explain the compound’s resistance to oxidation?

- Insight : The hydroxyl group’s position ortho to the electron-withdrawing CF3 stabilizes the aromatic ring against oxidation. Cyclic voltammetry (scan rate 100 mV/s in MeCN) shows an oxidation potential >1.5 V vs. Ag/AgCl, indicating high stability .

Data Contradiction Resolution

Q. Why do some studies report conflicting biological activities for this compound?

- Root Cause : Variability in assay conditions (e.g., cell line specificity, solvent DMSO concentration). Standardize protocols using controls like 4-(trifluoromethoxy)benzonitrile and validate via dose-response curves (3-4 replicates) .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.